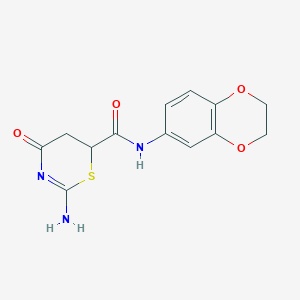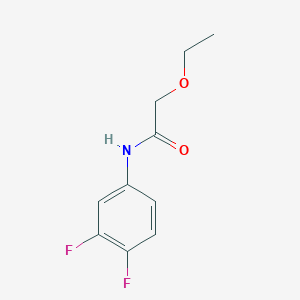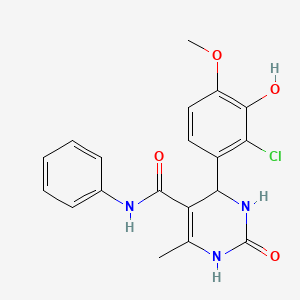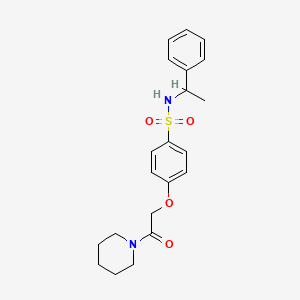![molecular formula C20H25N5O2 B4089316 N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B4089316.png)
N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide
Overview
Description
N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with phenyl and carbamoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenyl Groups: The piperazine ring is then subjected to nucleophilic substitution reactions with phenyl halides to introduce the phenyl groups.
Introduction of Carbamoylamino Group: The final step involves the reaction of the substituted piperazine with phenyl isocyanate to form the carbamoylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The phenyl and carbamoylamino groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated phenyl compounds and bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenyl oxides and carbamoylamino oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the substituents used.
Scientific Research Applications
N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperazine: A simpler analog with only phenyl substitution on the piperazine ring.
N-phenyl-4-(phenylcarbamoylamino)piperazine: Similar structure but lacks the ethyl linker.
N-phenyl-4-(2-phenylethyl)piperazine: Similar structure but lacks the carbamoylamino group.
Uniqueness
N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide is unique due to the presence of both phenyl and carbamoylamino groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
N-phenyl-4-[2-(phenylcarbamoylamino)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19(22-17-7-3-1-4-8-17)21-11-12-24-13-15-25(16-14-24)20(27)23-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,27)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRHVGNXTXBUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
![2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4089254.png)

![3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B4089267.png)
![(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone](/img/structure/B4089286.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylmethanesulfonamide](/img/structure/B4089288.png)
![1-(2-phenylethyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089294.png)

![1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide](/img/structure/B4089305.png)

![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride](/img/structure/B4089321.png)
![N-allyl-1-{4-[2-(benzylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4089328.png)

